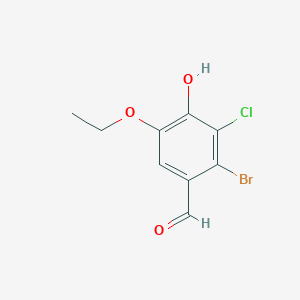

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMATNKFDAXVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358261 | |

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597545-04-5 | |

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, multi-technique approach to the structural elucidation of a novel polysubstituted aromatic compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. We will proceed through a logical workflow, beginning with foundational mass and compositional analysis, followed by functional group identification, and culminating in detailed connectivity mapping and absolute stereochemical confirmation. The causality behind each analytical choice is explored, emphasizing a self-validating system where data from orthogonal techniques converge to provide a single, unambiguous structural assignment.

Introduction: The Imperative for Structural Certainty

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a pentasubstituted benzene derivative. Its utility in drug discovery or materials science is entirely predicated on its precise atomic arrangement. The presence and relative positions of the bromo, chloro, ethoxy, hydroxyl, and aldehyde groups dictate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. An incorrect structural assignment could lead to wasted resources, misinterpreted biological data, and failed development pipelines. Therefore, a rigorous and systematic elucidation process is not merely procedural but essential for scientific integrity.

This guide employs a suite of modern analytical techniques to build the structure from the ground up, demonstrating how each method provides a unique and complementary piece of the puzzle.

Analytical Workflow: A Strategy for Elucidation

The process of structure elucidation is a logical sequence of experiments designed to progressively refine our understanding of the molecule. We begin with low-resolution techniques that provide broad, essential information (like molecular weight) and proceed to high-resolution methods that define the intricate details of atomic connectivity.

Caption: Overall workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Experience: The first step is always to determine the molecular weight and, if possible, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the tool of choice. For a molecule containing bromine and chlorine, the isotopic distribution provides an unmistakable signature, offering immediate confirmation of the presence of these halogens.

The natural isotopic abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) create a characteristic pattern in the mass spectrum. A molecule with one Br and one Cl atom will exhibit a molecular ion cluster with peaks at M, M+2, and M+4, with a distinctive intensity ratio.[1][2]

Predicted HRMS Data (Electron Impact, EI):

| Ion | Calculated Exact Mass (C₉H₈⁷⁹Br³⁵ClO₃) | Observed m/z | Description |

|---|---|---|---|

| [M]⁺ | 277.9372 | 277.9370 | Molecular ion containing ⁷⁹Br and ³⁵Cl |

| [M+2]⁺ | 279.9352 | 279.9355 | Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| [M+4]⁺ | 281.9323 | 281.9321 | Molecular ion containing ⁸¹Br and ³⁷Cl |

Interpretation: The observation of this isotopic cluster, with its specific mass differences and relative intensities, provides high confidence in the elemental formula C₉H₈BrClO₃. The molecular ion is often the base peak in aromatic compounds due to the stability of the aromatic ring. Common fragmentation patterns would involve the loss of the aldehyde proton (-1 amu), the ethoxy group (-45 amu), or the bromine/chlorine atoms.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups present in the molecule.[4] By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific covalent bonds.[5] For our target molecule, we are looking for the characteristic stretches of the hydroxyl, aldehyde, and ether groups, as well as the aromatic ring.

Predicted IR Absorption Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3450 | Broad, Strong | O-H stretch (hydroxyl) | The broadness is due to hydrogen bonding.[6] |

| ~2980, ~2870 | Medium | C-H stretch (alkane) | From the ethyl group of the ethoxy substituent.[7] |

| ~2750, ~2850 | Weak (doublet) | C-H stretch (aldehyde) | This characteristic doublet is a hallmark of an aldehyde C-H.[8] |

| ~1685 | Strong | C=O stretch (aldehyde) | Conjugation with the aromatic ring lowers the frequency from the typical ~1730 cm⁻¹.[8] |

| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) | Confirms the presence of the benzene ring. |

| ~1260 | Strong | C-O stretch (aryl ether) | Characteristic of the Ar-O-Et linkage. |

| ~1018 | Medium | C-Br stretch | Corresponds to the vibration of the carbon-bromine bond.[9] |

Interpretation: The IR spectrum provides a quick "checklist" of the expected functional groups. The presence of a broad O-H stretch, a strong conjugated C=O stretch, and the aldehyde C-H doublet confirms the 4-hydroxybenzaldehyde core. The C-O ether stretch supports the ethoxy substituent.

Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy

-

Sample Preparation: Grind 1-2 mg of the purified solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: The mixture must be ground to a fine, homogenous powder to reduce scattering of the IR beam.

-

Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[10] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the molecule's carbon-hydrogen framework and determine the precise placement of substituents.[11]

¹H NMR Spectroscopy

Causality: The chemical shift of a proton is determined by its electronic environment. Electronegative atoms (like O, Cl, Br) and aromatic rings deshield nearby protons, shifting their signals downfield. The number of adjacent, non-equivalent protons determines the signal's splitting pattern (n+1 rule). The area under each signal (integration) is proportional to the number of protons it represents.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 10.15 | s (singlet) | 1H | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and typically appear >9.5 ppm. No adjacent protons for coupling. |

| 9.80 | s (broad) | 1H | Hydroxyl (-OH) | Phenolic protons are acidic and their signal is often broad due to chemical exchange. Its position is concentration-dependent. |

| 7.45 | s (singlet) | 1H | Aromatic (Ar-H) | This single proton is on a fully substituted ring, with no adjacent protons to couple with, confirming the pentasubstituted pattern. |

| 4.10 | q (quartet) | 2H | Methylene (-OCH₂CH₃) | Coupled to the 3 protons of the methyl group (3+1=4, quartet). Deshielded by the adjacent oxygen atom. |

| 1.35 | t (triplet) | 3H | Methyl (-OCH₂CH₃) | Coupled to the 2 protons of the methylene group (2+1=3, triplet). |

¹³C NMR Spectroscopy

Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbonyl carbons are extremely deshielded and appear far downfield. Carbons attached to electronegative atoms are also shifted downfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 190.5 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded. |

| 155.2 | Ar-C (C-OH) | Aromatic carbon attached to the hydroxyl group. |

| 148.1 | Ar-C (C-OEt) | Aromatic carbon attached to the ethoxy group. |

| 128.5 | Ar-C (C-CHO) | Quaternary carbon where the aldehyde is attached. |

| 118.3 | Ar-CH | The only aromatic carbon bonded to a hydrogen. |

| 115.9 | Ar-C (C-Cl) | Aromatic carbon attached to the chlorine atom. |

| 112.4 | Ar-C (C-Br) | Aromatic carbon attached to the bromine atom. |

| 64.7 | -OCH₂CH₃ | Methylene carbon, deshielded by oxygen. |

| 14.6 | -OCH₂CH₃ | Methyl carbon. |

Logical Deduction from NMR Data

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sunankalijaga.org [sunankalijaga.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound of interest for this guide is presumed to be 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS Number: 90004-83-4) , based on available chemical database information. The user-provided name "2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde" does not correspond to a readily available CAS number or widely published literature. This guide will focus on the methoxy- derivative.

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

Polysubstituted benzaldehydes are a cornerstone in the synthesis of a vast array of complex organic molecules, particularly within the pharmaceutical industry. Their inherent reactivity, governed by the interplay of various functional groups on the aromatic ring, allows for their elaboration into diverse molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, a halogenated and multisubstituted benzaldehyde derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development.

The strategic placement of bromo, chloro, hydroxyl, and methoxy substituents on the benzaldehyde core imparts a unique electronic and steric profile. This distinct arrangement influences its reactivity and provides multiple handles for synthetic transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for professionals in the field of drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 90004-83-4 | [1] |

| Molecular Formula | C₈H₆BrClO₃ | [1] |

| Molecular Weight | 265.49 g/mol | [1] |

| IUPAC Name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |

| Synonyms | 6-bromo-5-chlorovanillin | [1] |

| Appearance | Solid (predicted) | |

| InChI | 1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | [1] |

| SMILES | COC1=C(C(=C(C(=C1)C=O)Br)Cl)O | [1] |

The presence of both electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (hydroxyl, methoxy) groups on the benzene ring creates a nuanced electronic environment that dictates its reactivity in subsequent chemical transformations.

Synthesis and Reaction Mechanisms

A potential synthetic pathway could start from a commercially available substituted benzaldehyde, such as vanillin or isovanillin, and proceed through sequential halogenation and other functional group manipulations. The order of these reactions is critical to ensure the desired regioselectivity.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthetic workflow for the target molecule.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a polysubstituted benzaldehyde, adapted from procedures for similar compounds.[6] Note: This protocol is illustrative and would require optimization for the specific synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Step 1: Chlorination of Vanillin to 5-Chlorovanillin [7]

-

Dissolve vanillin (1 equivalent) and N-chlorosuccinimide (NCS, 1 equivalent) in glacial acetic acid.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the resulting precipitate, wash with glacial acetic acid, and allow it to dry to obtain 5-chlorovanillin.

Step 2: Bromination of 5-Chlorovanillin

-

In a suitable reaction vessel, dissolve the 5-chlorovanillin intermediate (1 equivalent) in an appropriate solvent (e.g., a non-polar organic solvent).

-

Cool the solution to a controlled temperature (e.g., 0-10°C).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, to the reaction mixture while maintaining the temperature.[6]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution) to remove any excess bromine.[3]

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the final product.[8]

Reactivity and Role as a Chemical Intermediate

The utility of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde in drug development stems from the reactivity of its functional groups, which allows it to serve as a scaffold for the synthesis of more complex molecules. Substituted benzaldehydes are known to participate in a wide range of chemical reactions.[9]

The aldehyde functional group is particularly reactive and can undergo:

-

Reductive amination: to form substituted amines.

-

Wittig reaction: to form alkenes.

-

Aldol condensation: to form α,β-unsaturated ketones.

-

Knoevenagel condensation: with active methylene compounds.[10]

The hydroxyl and methoxy groups can be modified, for example, through etherification or demethylation, respectively. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl or alkyl groups. This versatility makes it a valuable intermediate for constructing libraries of compounds for biological screening.

Caption: Reactivity and utility as a chemical intermediate.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are pivotal starting materials in the synthesis of a wide range of biologically active compounds.[11][12] While specific applications of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are not extensively documented in the available literature, its structural motifs are present in molecules with known pharmacological activities. For instance, vanillin and its derivatives have been investigated for a variety of therapeutic effects. The introduction of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This compound can serve as a key intermediate in the synthesis of:

-

Novel Heterocyclic Compounds: The aldehyde functionality can be used to construct various heterocyclic rings, such as benzimidazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[13]

-

Potential Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for various enzymes implicated in disease.

-

Probes for Chemical Biology: Radiolabeled versions of such aldehydes can be synthesized and used as PET-tracers for in vivo imaging and target validation.[11][12]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Based on data for structurally similar compounds, the following hazards should be considered:

-

Causes skin irritation. [14]

-

Causes serious eye irritation. [14]

-

May cause respiratory irritation. [14]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular scaffolds. While further research is needed to fully elucidate its specific applications, its structural features suggest its utility in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers and scientists in leveraging this promising intermediate in their drug discovery endeavors.

References

- Changzhou Yonghe Fine Chemical Co Ltd. (2016). Synthetic method of 6-Bromoisovanillin. CN105439837A.

- Changzhou Yonghe Fine Chemical Co Ltd. (2020). Synthetic method of 6-bromoisovanillin. CN105439837B.

-

American Chemical Society. (n.d.). Synthesis of Polysubstituted Dihydropyridines by Four-Component Reactions of Aromatic Aldehydes, Malononitrile, Arylamines, and Acetylenedicarboxylate. Organic Letters. [Link]

- Changzhou Jintan Tiankai Chemical Co Ltd. (2020). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.

-

National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

-

ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]

-

American Chemical Society. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

ResearchGate. (2017, July 25). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. [Link]

-

Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. [Link]

- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

PubMed Central. (2023, January 2). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. [Link]

-

ResearchGate. (2025, August 10). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]

Sources

- 1. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]

- 3. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Novel Scaffold for Drug Development

In the intricate tapestry of medicinal chemistry, the discovery and characterization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. Substituted benzaldehydes, for instance, are a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. This guide focuses on a unique, yet sparsely documented molecule: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde . Given the absence of extensive experimental data in publicly available literature, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a robust framework for understanding, predicting, and experimentally determining the core physical properties of this compound, leaning on established principles and data from structurally analogous molecules.

The strategic placement of bromo, chloro, ethoxy, and hydroxyl groups on the benzaldehyde ring suggests a molecule with significant potential for chemical modification and biological activity. The electron-withdrawing and donating groups, along with the reactive aldehyde functionality, make it a versatile building block. This guide will delve into its structural and physicochemical properties, offering both predicted values and detailed experimental protocols for their validation.

Structural and Molecular Properties: A Computational Approach

In the absence of empirical crystallographic data, we turn to computational methods to elucidate the foundational properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde. These predicted values, summarized in Table 1, provide a crucial starting point for experimental design and interpretation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₈BrClO₃ | - |

| Molecular Weight | 279.52 g/mol | - |

| IUPAC Name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | - |

| Canonical SMILES | CCOC1=CC(=C(C(=C1O)Br)Cl)C=O | - |

| InChI Key | (Predicted) | - |

| LogP (Octanol-Water Partition Coefficient) | (Predicted) | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 3 | - |

Table 1: Computationally Predicted Molecular Properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

The LogP value, a critical parameter in drug development, is predicted to be in a range that suggests reasonable bioavailability. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl, hydroxyl, and ether oxygens) indicates the potential for specific interactions with biological targets.

Visualizing the Molecular Architecture

A fundamental understanding of the molecule's two-dimensional structure is essential for any further investigation. The following diagram, generated using Graphviz, illustrates the connectivity of atoms in 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Caption: 2D structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Physicochemical Properties: Bridging Prediction and Experimentation

While computational tools provide valuable estimates, experimental determination of physicochemical properties is the gold standard in chemical research. This section outlines the predicted properties and provides robust protocols for their empirical validation.

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by its crystal lattice energy. For substituted benzaldehydes, melting points can vary significantly based on the nature and position of the substituents. For instance, 2-Bromo-5-hydroxybenzaldehyde has a melting point of 130-135°C[1]. The additional chloro and ethoxy groups in our target molecule are expected to influence this value.

Experimental Protocol for Melting Point Determination:

The capillary melting point method is a standard and reliable technique.[2][3][4][5]

-

Sample Preparation: A small amount of the dry, crystalline 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (0.5-1°C) is indicative of high purity.[4]

Solubility

The solubility of a compound in various solvents is critical for its formulation and biological testing. As a substituted benzaldehyde, it is anticipated to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate, similar to its analogues.[1] Its solubility in aqueous solutions is expected to be limited but may be enhanced at higher or lower pH due to the phenolic hydroxyl group.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents should be tested, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene) solvents.

-

Procedure: To a test tube containing a small, pre-weighed amount of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (e.g., 10 mg), the solvent is added dropwise with agitation.

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by calculating the concentration. For aromatic aldehydes, HPLC can be used for a more precise quantitative determination.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The predicted chemical shifts for the protons and carbons in 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde are influenced by the electronic effects of the various substituents.

Predicted ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.[6][7]

-

Aromatic Proton: A singlet in the aromatic region (δ 6.5-8.0 ppm).

-

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aldehyde): Bands around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.[8]

-

C=O Stretch (aldehyde): A strong, sharp absorption in the region of 1680-1710 cm⁻¹.[8]

-

C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (ether and phenol): Bands in the region of 1200-1300 cm⁻¹.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region (< 1000 cm⁻¹).

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Caption: Experimental workflow for the characterization of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the predicted physical properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde and detailed protocols for their experimental determination. While direct experimental data for this specific molecule remains to be published, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers in drug discovery and development. By following the outlined experimental workflows, scientists can confidently characterize this novel compound, paving the way for its exploration as a valuable scaffold in the synthesis of new chemical entities with therapeutic potential.

References

- Vertex AI Search Result 1.

- Chemistry LibreTexts. 6.

- University of Calgary.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- SSERC.

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. (2023-11-20).

- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest to researchers in drug discovery and organic synthesis. This document will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, a detailed prediction of the spectrum, a step-by-step experimental protocol for data acquisition, and guidance on spectral interpretation and potential challenges.

Foundational Principles: Understanding the 13C NMR Spectrum of Substituted Benzaldehydes

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Unlike proton NMR, each chemically non-equivalent carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum, making it an invaluable tool for structure elucidation.[3] The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring substituents.[4][5]

For aromatic systems like 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, the chemical shifts of the benzene ring carbons are significantly affected by the attached functional groups. Electron-withdrawing groups (EWGs) tend to deshield nearby carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) generally cause shielding, resulting in an upfield shift to lower ppm values. The interplay of these effects from multiple substituents determines the final chemical shift of each aromatic carbon.

The aldehyde carbonyl carbon is a particularly diagnostic feature in the 13C NMR spectrum of benzaldehydes, typically resonating in the highly deshielded region of 190-200 ppm.[6][7] The precise chemical shift of the carbonyl carbon is also sensitive to the electronic effects of the substituents on the aromatic ring.[8][9][10]

Predicted 13C NMR Spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

A precise prediction of the 13C NMR spectrum requires a thorough understanding of the substituent effects on the benzaldehyde core. The prediction below is based on the additive model of substituent chemical shifts (SCS) and typical chemical shift ranges for the functional groups present.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde with carbon numbering.

Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~130-135 | Attached to the electron-withdrawing aldehyde group. |

| C2 | ~115-120 | Influenced by the ortho-bromo and meta-chloro and aldehyde groups. |

| C3 | ~125-130 | Attached to the electron-withdrawing chloro group and influenced by the adjacent bromo and hydroxyl groups. |

| C4 | ~145-150 | Attached to the electron-donating hydroxyl group, but also influenced by the ortho-chloro and meta-ethoxy groups. |

| C5 | ~150-155 | Attached to the electron-donating ethoxy group, experiencing a significant downfield shift. |

| C6 | ~110-115 | Influenced by the ortho-ethoxy and meta-aldehyde groups. |

| C7 (CHO) | ~190-195 | Aldehyde carbonyl carbon, highly deshielded.[6][7] |

| C8 (-OCH2CH3) | ~65-70 | Methylene carbon of the ethoxy group, attached to oxygen. |

| C9 (-OCH2CH3) | ~14-16 | Methyl carbon of the ethoxy group. |

Experimental Protocol for 13C NMR Data Acquisition

This section outlines a detailed, self-validating protocol for acquiring a high-quality 13C NMR spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

3.1. Sample Preparation:

A critical step for obtaining a good quality spectrum is proper sample preparation.

-

Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for organic molecules. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[11][12] A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is a good starting point.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition:

The following is a general procedure for a modern NMR spectrometer. Specific commands and settings may vary between instruments.

Caption: A generalized workflow for 13C NMR data acquisition and processing.

Step-by-step Methodology:

-

Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Set Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 or similar). This will result in a spectrum where each carbon appears as a singlet.[4]

-

Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically 0 to 220 ppm for organic molecules.

-

Acquisition Time (AQ): This determines the digital resolution of the spectrum. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is important for allowing the carbon nuclei to return to their equilibrium state between pulses, which is crucial for accurate quantification, although less critical for qualitative analysis.

-

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio compared to 1H NMR. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Acquire the Data: Start the acquisition to obtain the Free Induction Decay (FID).

-

Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

-

Spectral Analysis and Interpretation

Once a high-quality 13C NMR spectrum is obtained, the next step is to assign each signal to a specific carbon atom in the molecule.

4.1. Peak Assignment Strategy:

-

Identify the Carbonyl Signal: The aldehyde carbonyl carbon (C7) will be the most downfield signal, expected in the 190-195 ppm range.[6][7]

-

Identify the Ethoxy Group Signals: The methylene carbon (C8) of the ethoxy group will appear in the 65-70 ppm region, while the methyl carbon (C9) will be the most upfield signal, around 14-16 ppm.

-

Assign Aromatic Carbons: The six aromatic carbons will appear in the region of approximately 110-155 ppm. Their assignment can be guided by:

-

Chemical Shift Prediction: Compare the experimental chemical shifts with the predicted values in the table above.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH2, and CH3 groups, and quaternary carbons.[1] A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals.

-

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide definitive assignments by correlating carbon atoms with their directly attached protons (HSQC) or protons that are two or three bonds away (HMBC).

-

4.2. Self-Validation and Troubleshooting:

A robust analysis includes cross-validation of the data and troubleshooting potential issues.

| Potential Issue | Manifestation in Spectrum | Troubleshooting Steps |

| Poor Signal-to-Noise Ratio | Noisy baseline, weak signals. | Increase the number of scans, increase sample concentration, ensure proper probe tuning and matching. |

| Broad Peaks | Signals are wide and poorly resolved. | Improve shimming, check for sample precipitation or paramagnetic impurities, ensure the sample is fully dissolved. |

| Phasing Problems | Peaks have distorted shapes (not pure absorption). | Carefully re-process the data with manual phase correction. |

| Baseline Distortions | Rolling or uneven baseline. | Apply baseline correction algorithms during data processing. Can also be caused by a very strong signal (e.g., solvent). |

| Impurity Peaks | Extra, unexpected signals. | Check the purity of the sample and the solvent. Common solvent impurities have known chemical shifts. |

Conclusion

The 13C NMR analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a powerful method for its structural characterization. By understanding the fundamental principles of 13C NMR and the influence of the various substituents on the chemical shifts, a detailed interpretation of the spectrum is achievable. A carefully executed experimental protocol, coupled with advanced spectral analysis techniques like DEPT and 2D NMR, can provide unambiguous assignment of all carbon signals, confirming the molecular structure and providing valuable insights for researchers in the fields of chemistry and drug development.

References

- Bobbitt, J. M., & McCarthy, J. R. (1997). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 35(11), 736-740.

- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

- Field, L. D., & Sternhell, S. (2012). Analytical NMR. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Levitt, M. H. (2008). Spin dynamics: basics of nuclear magnetic resonance. John Wiley & Sons.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13C NMR. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.

-

Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

YouTube. (2019, May 10). 13C NMR DEPT Spectroscopy | Problem Solving Approach [Video]. All 'Bout Chemistry. [Link]

- Zhang, S., & Wu, G. (2007). Substituent effects on the 13C NMR chemical shifts of the carbonyl carbon in substituted benzaldehydes. Magnetic resonance in chemistry, 45(6), 483-487.

-

Zumbro, M. (n.d.). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chegg.com [chegg.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrogen Bonding Directed Reversal of 13 C NMR Chemical Shielding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The 13C chemical-shift index: a simple method for the identification of protein secondary structure using 13C chemical-shift data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde of interest to researchers in synthetic chemistry, drug discovery, and materials science. This document will delve into the theoretical underpinnings of its mass spectrometric behavior, predictable fragmentation patterns, and a detailed, field-proven protocol for its analysis.

Introduction: The Analytical Imperative

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde presents a unique analytical challenge due to its array of functional groups: an aldehyde, a hydroxyl group, an ether linkage, and two different halogen substituents. Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such molecules. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification studies. This guide will equip the researcher with the necessary knowledge to confidently analyze this and structurally related compounds.

Foundational Principles: Ionization and Isotopic Abundance

The choice of ionization technique is paramount in the analysis of any compound. For 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, both hard and soft ionization methods have their merits.

-

Electron Ionization (EI): As a hard ionization technique, EI is well-suited for relatively volatile and thermally stable organic molecules.[1][2] It typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] Given the aromatic nature of the target compound, a stable molecular ion peak is anticipated, which is a common feature for such molecules.

-

Soft Ionization Techniques (e.g., ESI, CI): Should the molecular ion be of low abundance in the EI spectrum, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[1][3][4] These methods impart less energy to the analyte molecule, resulting in a more abundant molecular ion and simpler spectra, which is particularly useful for confirming the molecular weight.[5]

A defining characteristic of the mass spectrum of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde will be the isotopic distribution of its molecular ion and halogen-containing fragments. Both bromine and chlorine have two stable isotopes with significant natural abundances:

-

Bromine: 79Br (50.69%) and 81Br (49.31%), an approximate 1:1 ratio.

-

Chlorine: 35Cl (75.77%) and 37Cl (24.23%), an approximate 3:1 ratio.

Consequently, any fragment containing both a bromine and a chlorine atom will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes.[6] A fragment containing only a bromine atom will show an M/M+2 pattern with a ~1:1 intensity ratio, while a fragment with only a chlorine atom will display an M/M+2 pattern with a ~3:1 intensity ratio.[7]

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde under EI is predicted to be governed by the stability of the aromatic ring and the nature of its substituents. The following pathways are proposed based on established fragmentation mechanisms of related compounds:

-

Alpha-Cleavage of the Aldehyde Group: A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical from the carbonyl group to form a stable acylium ion (M-1).[8][9] Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion (M-1-28) is also a common pathway.[8]

-

Cleavage of the Ethoxy Group: The ethoxy substituent can undergo fragmentation through two principal routes:

-

Loss of an ethyl radical (•C₂H₅) to yield a phenoxide radical cation (M-29).

-

Loss of an ethene molecule (C₂H₄) via a rearrangement, resulting in a phenol-type fragment (M-28).

-

-

Loss of Halogen Atoms: The carbon-halogen bonds are susceptible to cleavage. Expulsion of a bromine radical (M-79/81) or a chlorine radical (M-35/37) is expected.[10] The loss of the larger, more labile bromine atom is often favored.

-

Loss of Hydrogen Halides: Elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) is another plausible fragmentation pathway, particularly influenced by the presence of the ortho-hydroxyl group (a "proximity effect").[10][11]

-

Formation of the Phenyl Cation: Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the formation of a highly substituted phenyl cation.[8]

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the generalized workflow for the mass spectrometric analysis of an organic compound.

Caption: Predicted fragmentation of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Experimental Protocol: GC-MS Analysis

This section details a robust protocol for the analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Solvent Selection: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Create a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

-

Derivatization (Optional): For compounds with active hydrogens, such as the hydroxyl group in the target molecule, derivatization may be necessary to improve peak shape and prevent thermal degradation in the GC inlet. [12]Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. If derivatization is performed, ensure that the reaction goes to completion and that the derivatizing agent is compatible with the GC-MS system.

4.2. Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to ensure good separation from solvent and impurities. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Ion Source Temp. | 230 °C | A standard temperature to minimize thermal degradation in the source. |

| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and for library searching. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

| Solvent Delay | 3 minutes | Prevents the high solvent load from reaching the detector. |

4.3. Data Analysis and Interpretation

-

Identify the Molecular Ion: Locate the cluster of peaks corresponding to the molecular ion. For 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, this will be at m/z 292, 294, and 296 (based on 79Br, 35Cl; 81Br/79Br, 37Cl/35Cl; and 81Br, 37Cl). The isotopic pattern should be carefully examined to confirm the presence of one bromine and one chlorine atom.

-

Analyze Fragmentation Patterns: Identify the major fragment ions and propose structures based on the predicted pathways discussed in Section 3. The relative abundances of the fragment ions will provide insight into the stability of different parts of the molecule.

-

Library Searching: If available, compare the acquired spectrum to a commercial or in-house mass spectral library (e.g., NIST) to find matching or structurally similar compounds. [13][14]

Expected Mass Spectral Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

| Ion | Proposed Fragmentation | m/z (79Br, 35Cl) | m/z (81Br, 35Cl / 79Br, 37Cl) | m/z (81Br, 37Cl) |

| [M]+• | Molecular Ion | 292 | 294 | 296 |

| [M-H]+ | Loss of H• from aldehyde | 291 | 293 | 295 |

| [M-C₂H₅]+ | Loss of ethyl radical | 263 | 265 | 267 |

| [M-CO-H]+ | Loss of H• and CO | 263 | 265 | 267 |

| [M-Cl]+ | Loss of Cl• | 257 | 259 | - |

| [M-Br]+ | Loss of Br• | 213 | 215 | - |

Conclusion

The mass spectrometric analysis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is a multi-faceted process that requires a sound understanding of ionization principles, fragmentation mechanisms, and isotopic patterns. By employing the strategies and protocols outlined in this guide, researchers can confidently identify and characterize this complex molecule. The predictable nature of its fragmentation, driven by the aldehyde, ethoxy, and halogen substituents, provides a rich source of structural information. This guide serves as a valuable resource for scientists and drug development professionals engaged in the analysis of novel aromatic compounds.

References

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. OpenStax. Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

-

MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central (PMC). Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

-

Benzaldehyde. NIST WebBook. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Sample preparation techniques for mass spectrometry in the clinical laboratory. ResearchGate. Available at: [Link]

-

Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Ionisation Techniques. SlideShare. Available at: [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. Available at: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health. Available at: [Link]

-

Ionization Methods in Organic Mass Spectrometry. Michigan State University. Available at: [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. ResearchGate. Available at: [Link]

-

Benzaldehyde. National Institute of Standards and Technology. Available at: [Link]

-

Ionization Methods in Organic Mass Spectrometry. ResearchGate. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available at: [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. enovatia.com [enovatia.com]

- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzaldehyde [webbook.nist.gov]

- 14. Benzaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Abstract

Introduction: The Significance of Substituted Benzaldehydes

Aromatic aldehydes, particularly those with multiple substitutions on the benzene ring, are highly valued precursors in organic synthesis. The aldehyde group is a versatile handle for transformations such as oxidations, reductions, and condensations, while the substituents on the aromatic ring modulate the molecule's reactivity and physical properties. The specific compound, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, incorporates a unique combination of electron-withdrawing halogens (bromine and chlorine), an electron-donating ethoxy group, and a phenolic hydroxyl group. This arrangement makes it a potentially valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents where such substituted aromatic moieties are common.[1][2] Understanding the solubility of this compound is a critical first step in its practical application, influencing choices of reaction media, purification strategies, and formulation development.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is scarce. However, we can infer its properties by examining closely related, documented compounds. The table below summarizes key physicochemical data for several structural analogs.

| Property | 2-Bromo-5-hydroxybenzaldehyde[1][2] | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde[3] | 3-Bromo-5-chloro-4-hydroxybenzaldehyde[4] | 3-Ethoxy-4-hydroxybenzaldehyde[5] | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (Predicted) |

| Molecular Formula | C₇H₅BrO₂ | C₈H₇BrO₃ | C₇H₄BrClO₂ | C₉H₁₀O₃ | C₉H₈BrClO₃ |

| Molecular Weight ( g/mol ) | 201.02 | 231.05 | 235.46 | 166.17 | 279.52 |

| Melting Point (°C) | 130-135 | 116 | 97.23 | 77-78 | Solid, likely in the range of 100-140°C |

| Appearance | White to gray to brown powder[6] | White to light yellow powder[3] | Not specified | Not specified | Predicted to be a crystalline solid |

| pKa (Predicted) | 8.67[2] | Not available | Not available | Not available | Expected to be weakly acidic due to the phenolic hydroxyl group |

Expert Analysis of Predicted Properties:

The presence of both bromo and chloro groups, along with the ethoxy substitution, increases the molecular weight of the target compound significantly compared to the simpler analogs. The melting point is predicted to be within the range of its halogenated counterparts, as the intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the carbonyl and halogens, will lead to a stable crystal lattice.[7] The compound is expected to be a solid at room temperature.[8] The phenolic hydroxyl group will confer weak acidity, a key factor in its solubility in basic solutions.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of both the solute and the solvent are critical.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl and aldehyde groups can participate in hydrogen bonding with protic solvents.[8] However, the bulky and hydrophobic bromo, chloro, and ethoxy groups, along with the benzene ring, will significantly limit aqueous solubility. Solubility in alcohols like methanol and ethanol is expected to be moderate. The phenolic hydroxyl group suggests that the compound's solubility in water will be pH-dependent, increasing significantly in basic conditions due to the formation of a more polar phenoxide salt.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents are effective at solvating polar functional groups without having hydrogen-donating capabilities. We predict good solubility in solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds. Solubility in acetone and ethyl acetate is also expected to be favorable.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups suggests that the compound will have poor solubility in nonpolar solvents like hexane. The aromatic ring may allow for some limited solubility in toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Based on data for analogous compounds like 2-Bromo-5-hydroxybenzaldehyde, which is soluble in dichloromethane and chloroform, our target compound is also predicted to be soluble in these solvents.[1][2]

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a systematic approach is required. The following protocol is designed to be a self-validating system for determining the qualitative and quantitative solubility of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

Materials and Equipment

-

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde (as synthesized or procured)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Class A volumetric flasks and pipettes

-

Scintillation vials or test tubes

-

Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Dichloromethane, Hexane.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

-

Preparation: Add approximately 1-2 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously vortex the mixture for 1-2 minutes.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.[10]

-

Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 5 mL). This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct empirical data for 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is not currently available, a robust and scientifically sound prediction of its solubility profile can be made through the analysis of its functional groups and comparison with structurally similar compounds. It is anticipated to be a solid with poor aqueous solubility that increases in basic media and shows good solubility in polar aprotic and chlorinated organic solvents. This guide provides not only a theoretical foundation for understanding its behavior but also a detailed, actionable protocol for its empirical determination. This dual approach of prediction and a clear path to validation offers researchers a comprehensive resource for integrating this promising compound into their synthetic and developmental workflows.

References

- Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved January 29, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 29, 2026.

- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE. Retrieved January 29, 2026.

- ResearchGate. (n.d.). Alkyl-substituted benzaldehydes. Retrieved January 29, 2026.

- Academia.edu. (2024). Solubility test for Organic Compounds. Retrieved January 29, 2026.

- PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved January 29, 2026.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 29, 2026.

- SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved January 29, 2026.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde AldrichCPR. Retrieved January 29, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved January 29, 2026.

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Retrieved January 29, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 29, 2026.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 29, 2026.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 29, 2026.

- FooDB. (2010). Showing Compound Benzaldehyde (FDB014661). Retrieved January 29, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 29, 2026.

- Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 29, 2026.

- Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 29, 2026.

- ResearchGate. (2025). (PDF) 2-Bromo-5-hydroxybenzaldehyde. Retrieved January 29, 2026.

- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. Retrieved January 29, 2026.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Lewis acid properties of benzaldehydes and substituent effects. Retrieved January 29, 2026.

- Thomas Scientific. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97%. Retrieved January 29, 2026.

- ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved January 29, 2026.

- Moldb. (n.d.). 3-bromo-5-chloro-4-hydroxybenzaldehyde (1849-76-9). Retrieved January 29, 2026.

- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved January 29, 2026.

- Sigma-Aldrich. (n.d.). 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR. Retrieved January 29, 2026.

- Chemchart. (n.d.). 3-bromo-5-chloro-4-hydroxybenzaldehyde (1849-76-9). Retrieved January 29, 2026.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. Retrieved January 29, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 3. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1849-76-9 | 3-Bromo-5-chloro-4-hydroxybenzaldehyde - Moldb [moldb.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. ncert.nic.in [ncert.nic.in]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Stability and Storage of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The integrity of any chemical compound is the bedrock of reproducible and reliable scientific research. For complex organic molecules such as 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, a substituted benzaldehyde with potential as a key intermediate in pharmaceutical synthesis, understanding its stability profile is not merely a matter of good housekeeping but a prerequisite for valid experimental outcomes. This guide provides a comprehensive overview of the intrinsic stability of this compound, outlines field-proven storage and handling protocols, and details an experimental framework for its empirical stability assessment.

Physicochemical Identity